2,3-Diamino-5-methylbenzoic acid
CAS No.: 37901-87-4
Cat. No.: VC2929837
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37901-87-4 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 2,3-diamino-5-methylbenzoic acid |
Standard InChI | InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H,11,12) |
Standard InChI Key | XOLFHIHEIGMPNC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)N)N)C(=O)O |
Canonical SMILES | CC1=CC(=C(C(=C1)N)N)C(=O)O |
Introduction
Chemical Identity and Structural Properties
2,3-Diamino-5-methylbenzoic acid is characterized by a benzene ring substituted with two amino groups at positions 2 and 3, a methyl group at position 5, and a carboxylic acid group. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in various research domains.
Basic Identification Parameters
Parameter | Value |
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Chemical Name | 2,3-Diamino-5-methylbenzoic acid |
CAS Registry Number | 37901-87-4 |
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | 2,3-diamino-5-methyl-benzoic acid |
Standard Purity | >95% |
The compound's structure features the carboxylic acid group and two adjacent amino groups, creating a region of high electron density with potential for hydrogen bonding and metal coordination .
Physical and Chemical Properties
2,3-Diamino-5-methylbenzoic acid exhibits physical and chemical properties typical of aromatic compounds containing amino and carboxylic acid functional groups, though with characteristics specific to its structural arrangement.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Color | Typically pale brown to brown |
Melting Point | Data suggests decomposition before melting |
Solubility | Limited solubility in water; more soluble in polar organic solvents |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 3 |
Topological Polar Surface Area | 89.3 Ų |
Rotatable Bond Count | 1 |
The compound possesses significant hydrogen bonding capability due to the presence of the amino and carboxylic acid groups, which influences its solubility profile and potential for intermolecular interactions .
Synthesis Methods
The synthesis of 2,3-Diamino-5-methylbenzoic acid can be achieved through several routes, with reduction of nitro precursors being a common approach.
Nitro Reduction Route
One documented approach involves the reduction of 2-amino-5-methyl-3-nitrobenzoic acid. This synthetic route typically follows these general steps:
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Starting with 2-amino-5-methyl-3-nitrobenzoic acid
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Reduction of the nitro group to an amino group using appropriate reducing agents
This approach is analogous to the synthesis method described for related compounds such as 2,3-diaminobenzoic acid, which utilizes catalytic hydrogenation with 10% Pd/C under hydrogen atmosphere to reduce the nitro group .
Chemical Reactivity and Functional Group Chemistry
The reactivity of 2,3-Diamino-5-methylbenzoic acid is largely determined by the presence of its three key functional groups: the carboxylic acid and the two amino groups.
Carboxylic Acid Chemistry
The carboxylic acid group can participate in typical reactions including:
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Esterification reactions with alcohols
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Amide formation with amines
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Salt formation with bases
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Decarboxylation under certain conditions
Amino Group Chemistry
The vicinal diamino arrangement allows for several reaction pathways:
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Potential for heterocyclic ring formation
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Selective acylation or alkylation
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Diazotization reactions
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Metal coordination through chelation
The specific positioning of the two amino groups at the 2 and 3 positions creates an ortho-phenylenediamine-like system that can serve as a building block for the synthesis of heterocycles such as benzimidazoles, benzothiazoles, and related structures .
Classification Category | Details |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3, Respiratory system |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Signal Word | Warning |
Comparative Analysis with Related Compounds
A comparison with structurally related compounds helps elucidate the specific properties and applications of 2,3-Diamino-5-methylbenzoic acid.
Comparison with Similar Diaminobenzoic Acids
The specific arrangement of functional groups in 2,3-Diamino-5-methylbenzoic acid creates unique electronic and steric effects that differentiate its chemical behavior from these related compounds.
Spectroscopic Properties
While specific spectroscopic data for 2,3-Diamino-5-methylbenzoic acid is limited in the available sources, its structural features allow for prediction of certain spectroscopic properties.
Predicted NMR Characteristics
Based on the compound's structure and data from related compounds:
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In ¹H NMR:
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The carboxylic acid proton would appear as a singlet at approximately 10-12 ppm
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The amino protons would typically appear as broad singlets in the 4-6 ppm range
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The aromatic protons would show as doublets in the 6.5-7.5 ppm range
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The methyl protons would appear as a singlet at approximately 2.2-2.5 ppm
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In ¹³C NMR:
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The carboxylic carbon would appear at approximately 165-175 ppm
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The aromatic carbons would appear in the 110-150 ppm range
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The methyl carbon would appear at approximately 20-25 ppm
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